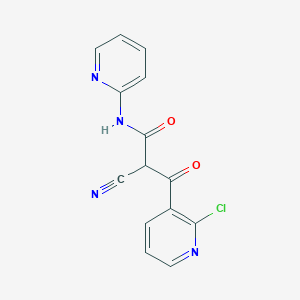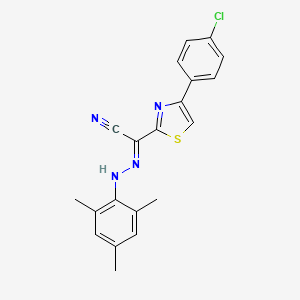
N-(4-fluoro-2-methylphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluoro-2-methylphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine, also known as FMMDP, is a novel pyrimidine derivative that has gained attention in the scientific community due to its potential applications in drug discovery and development. FMMDP is a small molecule that exhibits a unique structure and possesses various biological activities, making it an attractive candidate for further research.
Applications De Recherche Scientifique
Antioxidant Activity
Research into related compounds, such as 1,3,4-oxadiazole tagged thieno[2,3-d]pyrimidine derivatives, has shown significant antioxidant activity. These compounds, characterized by similar structural features, demonstrate the potential for N-(4-fluoro-2-methylphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine to act as an antioxidant, which is crucial for protecting cells from oxidative stress and could be beneficial in treating diseases associated with free radical damage (Y Kotaiah, N Harikrishna, K Nagaraju, C Venkata Rao, 2012).
Pesticidal Activities
Compounds bearing the pyrimidin-4-amine moiety have been identified for their excellent pesticidal activities, including insecticidal and fungicidal effects. A study on pyrimidin-4-amine derivatives containing a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety revealed outstanding efficacy against various agricultural pests and fungi. This research highlights the potential for N-(4-fluoro-2-methylphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine in developing new pesticides with novel modes of action to combat pesticide resistance (Xing-Hai Liu, Yong Wen, Long Cheng, T. Xu, Ning-Jie Wu, 2021).
Antimicrobial and Antitumor Potential
Investigations into similar pyrimidine derivatives have shown them to have significant antimicrobial and antitumor activities. For instance, compounds like N-substituted phenyl-5-methylthieno[2,3-d]pyrimidin-4-amines have been evaluated for their antibacterial and anticancer properties. Such studies underscore the potential use of N-(4-fluoro-2-methylphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine in developing new therapeutics for bacterial infections and cancer treatment (P. P. Deohate, Kalpana A. Palaspagar, 2020).
Material Science Applications
Beyond biomedical research, compounds with the pyrimidin-4-amine core have been explored for their applications in material science. The unique electronic and structural properties of these compounds make them suitable for use in novel materials, including electrochromic devices and polymers with specific optical and electronic functionalities. The modification of polyimides with aromatic diamines, including structures similar to N-(4-fluoro-2-methylphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine, has led to materials with enhanced thermal stability and specific optoelectronic characteristics (C. Constantin, Andra-Elena Bejan, M. Damaceanu, 2019).
Propriétés
IUPAC Name |
N-(4-fluoro-2-methylphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN5O/c1-8-5-10(15)3-4-12(8)19-13-11(6-16-7-17-13)14-18-9(2)20-21-14/h3-7H,1-2H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQQXUWAUHSYNNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC2=NC=NC=C2C3=NC(=NO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-fluoro-4-methylphenyl)-1-(4-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)




![13-Ethyl-8-(4-ethylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2781856.png)

![Methyl 2-[(2-fluorophenyl)methylsulfanyl]-3-(2-methoxyethyl)-4-oxoquinazoline-7-carboxylate](/img/structure/B2781858.png)





![4-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]quinazoline](/img/structure/B2781867.png)